[1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-isopropyl-carbamic acid tert-butyl ester
CAS No.:
Cat. No.: VC13463801
Molecular Formula: C14H25ClN2O3
Molecular Weight: 304.81 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H25ClN2O3 |
|---|---|
| Molecular Weight | 304.81 g/mol |
| IUPAC Name | tert-butyl N-[1-(2-chloroacetyl)pyrrolidin-3-yl]-N-propan-2-ylcarbamate |
| Standard InChI | InChI=1S/C14H25ClN2O3/c1-10(2)17(13(19)20-14(3,4)5)11-6-7-16(9-11)12(18)8-15/h10-11H,6-9H2,1-5H3 |
| Standard InChI Key | JCJMHDPNNOZPAA-UHFFFAOYSA-N |
| SMILES | CC(C)N(C1CCN(C1)C(=O)CCl)C(=O)OC(C)(C)C |
| Canonical SMILES | CC(C)N(C1CCN(C1)C(=O)CCl)C(=O)OC(C)(C)C |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
[1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-isopropyl-carbamic acid tert-butyl ester (C₁₄H₂₅ClN₂O₃) features a pyrrolidine ring substituted at the 1-position with a chloroacetyl group (-CO-CH₂Cl) and at the 3-position with an isopropyl-carbamic acid tert-butyl ester moiety. The tert-butyl carbamate group introduces steric bulk, influencing both solubility and reactivity.
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₂₅ClN₂O₃ |
| Molecular Weight | 304.81 g/mol |
| IUPAC Name | tert-butyl N-[1-(2-chloroacetyl)pyrrolidin-3-yl]-N-propan-2-ylcarbamate |
| SMILES | CC(C)N(C1CCN(C1)C(=O)CCl)C(=O)OC(C)(C)C |
| InChI Key | JCJMHDPNNOZPAA-UHFFFAOYSA-N |
The stereoelectronic effects of the chloroacetyl group enhance electrophilicity at the carbonyl carbon, facilitating nucleophilic substitution reactions. Computational models suggest that the pyrrolidine ring adopts a puckered conformation, optimizing interactions with biological targets through hydrogen bonding and van der Waals forces.
Synthesis and Manufacturing
Stepwise Synthesis Protocol
The synthesis involves sequential functionalization of the pyrrolidine ring:
-
Pyrrolidine Preparation: Starting from pyrrolidine, the 3-position is selectively functionalized with an isopropylamine group via reductive amination.
-
Chloroacetylation: The 1-position undergoes acylation with chloroacetyl chloride in dichloromethane under inert conditions.
-
Carbamate Formation: Reaction with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine yields the final product .
Table 2: Optimal Reaction Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Chloroacetylation | Chloroacetyl chloride, DCM, 0°C | 78% |
| Boc Protection | Boc₂O, Et₃N, THF, rt | 85% |
Purification via column chromatography (silica gel, ethyl acetate/hexane) achieves >95% purity, confirmed by ¹H NMR and LC-MS. Industrial-scale synthesis employs continuous flow reactors to enhance reproducibility and reduce reaction times.
Chemical Reactivity and Stability
Hydrolytic Behavior
The tert-butyl carbamate group undergoes acid-catalyzed hydrolysis to release isopropylamine, forming tert-butanol and CO₂. Kinetic studies in HCl/MeOH (1M, 25°C) show a half-life of 12 hours, indicating moderate stability under acidic conditions.
Nucleophilic Substitution
The chloroacetyl group participates in SN₂ reactions with primary amines (e.g., benzylamine) in acetonitrile at 60°C, yielding substituted acetamides. The reaction follows second-order kinetics (k = 0.45 M⁻¹min⁻¹).
Physicochemical and Pharmacokinetic Properties
Table 3: Experimental and Predicted Properties
| Property | Value | Method |
|---|---|---|
| LogP (octanol-water) | 2.8 (predicted) | XLOGP3 |
| Solubility (water) | 0.15 mg/mL | ESOL |
| Plasma Protein Binding | 89% | QSAR |
| Metabolic Stability | t₁/₂ = 2.1 h (human microsomes) | In vitro assay |
The compound exhibits high gastrointestinal absorption (Caco-2 permeability = 8.7 × 10⁻⁶ cm/s) but moderate blood-brain barrier penetration (Pe = 0.32) .
Industrial and Research Implications
Scalability Challenges
Batch synthesis faces limitations in acylation step reproducibility due to exothermic reactions. Transitioning to microreactor systems improves heat dissipation, achieving 90% yield consistency at 10 kg scale.
Future Directions
-
Structure-Activity Relationships: Modifying the pyrrolidine substituents to enhance target selectivity.
-
Polymer-Conjugated Derivatives: Exploring sustained-release formulations for chronic diseases.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume